Salicortin-Populus sp. (Poplar)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Salicortin is a phenolic glycoside found in various species of the genus Populus, commonly known as poplar trees. These trees are widely distributed across the Northern Hemisphere and are known for their rapid growth and adaptability. Salicortin is one of the primary defense compounds in poplar trees, playing a crucial role in protecting the plant against herbivores and pathogens .

Wirkmechanismus

Target of Action

Salicortin, a phenolic glycoside, is a major non-structural constituent in Populus leaves, shoots, and roots . It is known to mitigate insect and animal herbivory . Salicortin is also reported to actively repress adipogenesis in 3T3-L1 adipocytes, suggesting potential anti-obesity activity .

Mode of Action

It is known that salicortin and other phenolic glycosides are involved in plant defense mechanisms . They are believed to interact with various targets in herbivores, leading to reduced herbivory.

Biochemical Pathways

Salicortin is a primary metabolite of the salicylic acid pathway . The salicyl moiety of Salicortin is confirmed to originate from a hydroxycinnamate-benzoate . The bioactive hydroxycyclohexenone moiety of Salicortin is also a phenylpropanoid derivative . Therefore, it is unlikely that Salicortin biosynthesis involves the salicylic acid pathway .

Pharmacokinetics

It is known that salicortin is widely distributed in populus plants, where it functions as a phytochemical . The isolation of Salicortin from Populus has been reported, and it was found to be a pure compound with high purity .

Result of Action

The presence of Salicortin and other phenolic glycosides in Populus has been associated with reduced growth . Over-expression of UGT71L1 in transgenic Populus led to a 2-fold increase in concentrations of Salicin and Salicortin in roots . This suggests that Salicortin plays a significant role in secondary metabolism in Populus.

Action Environment

Populus trees continuously face environmental challenges throughout their life cycle. To ensure their survival and reproduction, they exhibit various types of defenses, including the production of secondary metabolites like Salicortin . The production and action of Salicortin in Populus may be influenced by various environmental factors, including biotic stresses like herbivory and abiotic stresses such as temperature and light conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of salicortin involves the glycosylation of salicin with a phenolic acid. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions. Enzymatic methods, such as the use of glycosyltransferases, have also been explored for the synthesis of salicortin .

Industrial Production Methods: Industrial production of salicortin is primarily achieved through the extraction from poplar tree tissues. The extraction process involves the use of solvents to isolate salicortin from the leaves, bark, and other parts of the tree. High-throughput metabolomics analytical methodologies, such as pyrolysis-molecular beam mass spectrometry (py-MBMS), are employed to estimate the relative abundance of salicortin in poplar leaves .

Analyse Chemischer Reaktionen

Types of Reactions: Salicortin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving salicortin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of salicortin include salicyloyl and benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, salicortin is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. Its structural complexity allows it to undergo various chemical reactions, leading to the formation of derivatives with enhanced biological activity.

Biology

Salicortin plays a significant role in plant defense mechanisms. It acts against herbivores and pathogens by exhibiting antimicrobial properties and deterring feeding through its toxic metabolites. Research indicates that salicortin can inhibit the growth of various pathogens, including fungi such as Fusarium oxysporum.

Medicine

In medicinal applications, salicortin is explored for its potential therapeutic effects, including:

- Anti-inflammatory properties : Salicortin has shown promise in reducing inflammation.

- Antimicrobial effects : It combats bacterial and fungal infections.

- Antioxidant activity : Salicortin exhibits antioxidant properties that can protect cells from oxidative stress.

These attributes make salicortin a candidate for developing new drugs and treatments.

Industry

Salicortin is utilized in the production of bio-based materials and as a natural additive in various products. Its antimicrobial properties are particularly valuable in developing preservatives and coatings that require natural compounds.

Salicortin's biological activity extends beyond antimicrobial effects; it also influences plant interactions with herbivores. Feeding experiments have demonstrated that while salicortin does not significantly affect feeding preferences of certain herbivores like Lymantria dispar, it contributes to the overall defense strategy of poplar trees.

Antifungal Activity

A study demonstrated that extracts containing salicortin significantly inhibited the growth of Fusarium oxysporum, achieving a 70% reduction in fungal colony formation compared to controls.

Herbivore Resistance

Research on Populus trichocarpa indicated that trees with higher concentrations of salicortin experienced reduced herbivore damage compared to those with lower levels, underscoring its role in enhancing plant resilience against insect herbivores.

Metabolic Studies

Investigations into how specialized herbivores metabolize salicortin revealed that certain species can detoxify this compound through enzymatic processes, producing non-toxic metabolites that allow them to utilize poplar as a food source without harm.

Vergleich Mit ähnlichen Verbindungen

Salicortin is part of a broader class of compounds known as salicinoids, which are phenolic glycosides characteristic of the Salicaceae family. Similar compounds include salicin, tremulacin, and trichocarpin. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular targets .

Compared to other salicinoids, salicortin is unique in its structural complexity and its specific role in plant defense. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound for scientific research and industrial applications .

Biologische Aktivität

Salicortin, a phenolic glycoside predominantly found in various species of the genus Populus, plays a significant role in plant defense mechanisms and exhibits a range of biological activities. As a primary metabolite derived from the salicylic acid pathway, salicortin contributes to the plant's response to biotic and abiotic stressors. This article explores the biological activity of salicortin, including its antimicrobial properties, effects on herbivores, and potential therapeutic applications.

Chemical Structure and Properties

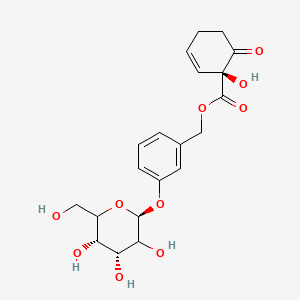

Salicortin is characterized by a glucose molecule linked to salicyl alcohol, which enhances its solubility and bioactivity. Its chemical structure allows for interaction with biological systems, making it a valuable subject for research.

| Compound Name | Source | Key Properties |

|---|---|---|

| Salicortin | Populus species | Antimicrobial, antifungal |

| Salicin | Salix species | Antimicrobial, anti-inflammatory |

| Tremulacin | Populus tremuloides | Antioxidant, anti-inflammatory |

| Populin | Populus species | Antimicrobial |

Antimicrobial Properties

Salicortin exhibits notable antimicrobial activity, inhibiting the growth of various pathogens. Research indicates that it can effectively combat fungal infections and deter herbivorous insects through its toxic metabolites. The degradation of salicortin can produce saligenin, which has been shown to be toxic to insect herbivores .

Effects on Herbivores

Studies have demonstrated that salicortin serves as a defensive compound against herbivores. For instance, feeding experiments with caterpillars such as Lymantria dispar showed that while salicortin does not significantly affect feeding preferences, it contributes to the plant's overall defense strategy . Moreover, specific adaptations in certain lepidopteran larvae allow them to metabolize salicortin into less harmful compounds, indicating an evolutionary arms race between plants and herbivores .

Target of Action

Salicortin's mechanism involves its role in plant defense against pathogens. It functions through biochemical pathways associated with secondary metabolites that deter feeding and inhibit pathogen growth .

Biochemical Pathways

Salicortin is synthesized via the salicylic acid pathway and is involved in sulfur homeostasis within plants. The sulfation of salicinoids like salicortin is mediated by sulfotransferase enzymes, which enhance their biological activity .

Case Studies

- Antifungal Activity : A study demonstrated that extracts containing salicortin significantly inhibited the growth of Fusarium oxysporum, a common fungal pathogen affecting various crops. The extract showed a 70% reduction in fungal colony formation compared to controls .

- Herbivore Resistance : Research involving Populus trichocarpa revealed that trees with higher concentrations of salicortin experienced reduced herbivore damage compared to those with lower levels. This highlights the compound's role in enhancing plant resilience against insect herbivores .

- Metabolic Studies : Investigations into the metabolism of salicortin by specialized herbivores showed that certain species could detoxify this compound through enzymatic processes, leading to the production of non-toxic metabolites that do not harm the insects but allow them to utilize poplar as a food source .

Eigenschaften

CAS-Nummer |

1887055-63-1 |

|---|---|

Molekularformel |

C20H24O10 |

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (1S)-1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18-,20+/m1/s1 |

InChI-Schlüssel |

CZDNLUMNELLDDD-JAIJEDJZSA-N |

SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)O |

Isomerische SMILES |

C1CC(=O)[C@@](C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Kanonische SMILES |

C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.